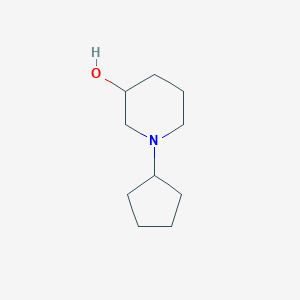

1-Cyclopentylpiperidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopentylpiperidin-3-ol is a synthetic compound belonging to the class of piperidine derivatives. It has the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a piperidine ring substituted with a cyclopentyl group and a hydroxyl group at the third position. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

準備方法

The synthesis of 1-Cyclopentylpiperidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often employ efficient catalytic processes to ensure high yields and purity. For instance, the use of Cp*Ir complexes has been reported for the N-heterocyclization of primary amines with diols .

化学反応の分析

1-Cyclopentylpiperidin-3-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into various amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Cyclopentylpiperidin-3-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: It serves as a building block for the development of biologically active molecules.

Industry: This compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

作用機序

The mechanism of action of 1-Cyclopentylpiperidin-3-ol involves its interaction with specific molecular targets. It is known to act as a muscarinic antagonist, which means it binds to muscarinic receptors and inhibits their activity . This interaction can lead to various physiological effects, such as pupil dilation and inhibition of glandular secretions. The pathways involved include the inhibition of acetylcholine binding, which prevents the activation of downstream signaling cascades.

類似化合物との比較

1-Cyclopentylpiperidin-3-ol can be compared with other similar compounds, such as:

1-Cyclopenten-3-ol: This compound has a similar cyclopentyl structure but lacks the piperidine ring.

1-Penten-3-ol: It has a linear structure with a hydroxyl group and a double bond, differing significantly from the piperidine ring structure.

Cyclopentolate: Another muscarinic antagonist, but with a different chemical structure and used primarily in ophthalmology.

The uniqueness of this compound lies in its combination of the piperidine ring and cyclopentyl group, which imparts distinct chemical and biological properties.

生物活性

1-Cyclopentylpiperidin-3-ol is a synthetic compound classified as a piperidine derivative, known for its diverse biological activities. With the molecular formula C10H19NO and a molecular weight of 169.26 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly as a muscarinic antagonist.

This compound acts primarily as a muscarinic antagonist , meaning it inhibits the activity of muscarinic receptors in the nervous system. This mechanism is significant in various physiological processes, including modulation of neurotransmission and potential therapeutic effects against conditions such as anxiety and depression. The compound's interaction with specific molecular targets allows it to influence cholinergic signaling pathways, which are crucial for cognitive function and memory.

Biological Activity

The biological activity of this compound has been explored through various studies. Below is a summary of its key activities:

- Antagonistic Effects : As a muscarinic antagonist, it can potentially alleviate symptoms associated with overactive cholinergic signaling.

- Cognitive Effects : Research indicates that compounds with similar structures may influence cognitive processes, making this compound a candidate for further studies in neuropharmacology.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although more research is needed to confirm these effects.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds. The following table highlights some comparative aspects:

| Compound | Structure Type | Primary Activity | Notes |

|---|---|---|---|

| This compound | Piperidine derivative | Muscarinic antagonist | Potential cognitive enhancer |

| Cyclopentolate | Ester derivative | Muscarinic antagonist | Primarily used in ophthalmology |

| 1-Penten-3-ol | Linear structure | Various (not muscarinic) | Lacks piperidine ring; different activity |

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- Neuropharmacological Study : A study investigated the effects of this compound on cognitive functions in animal models. Results indicated an improvement in memory retention and learning capabilities, suggesting its potential use in treating cognitive disorders.

- Antimicrobial Activity Assessment : In vitro tests were conducted to evaluate the antimicrobial properties of this compound against various bacterial strains. The results showed moderate effectiveness, warranting further exploration into its application as an antimicrobial agent.

- Toxicological Evaluation : Safety assessments revealed a favorable toxicity profile at therapeutic doses, indicating that this compound could be developed into a viable pharmaceutical candidate.

特性

IUPAC Name |

1-cyclopentylpiperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-3-7-11(8-10)9-4-1-2-5-9/h9-10,12H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYJEAZPIWFZDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCCC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。